2-(2-Bromo-3-fluorophenyl)piperidine
Description
2-(2-Bromo-3-fluorophenyl)piperidine is a halogenated heterocyclic compound featuring a piperidine ring (a six-membered amine ring) substituted at the 2-position with a phenyl group bearing bromine (Br) and fluorine (F) at the 2- and 3-positions, respectively. This structural arrangement confers unique electronic and steric properties, making it a candidate for studying nucleophilic substitution reactions and applications in medicinal chemistry or materials science.
Properties
Molecular Formula |
C11H13BrFN |
|---|---|
Molecular Weight |
258.13 g/mol |
IUPAC Name |
2-(2-bromo-3-fluorophenyl)piperidine |
InChI |
InChI=1S/C11H13BrFN/c12-11-8(4-3-5-9(11)13)10-6-1-2-7-14-10/h3-5,10,14H,1-2,6-7H2 |
InChI Key |
CILPFPLLDXNBNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=C(C(=CC=C2)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3-fluorophenyl)piperidine typically involves the following steps:
Bromination: The starting material, 3-fluoroaniline, undergoes bromination to introduce a bromine atom at the ortho position relative to the amino group.
Cyclization: The brominated intermediate is then subjected to cyclization with piperidine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial synthesis include bromine, piperidine, and suitable solvents such as dichloromethane or toluene.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-3-fluorophenyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(2-Bromo-3-fluorophenyl)piperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-3-fluorophenyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s reactivity, isomer distribution, and spectroscopic characteristics can be contextualized by comparing it to structurally related analogs. Key comparisons include:
Substituent Position Effects
- Bromine vs. Other Halogens : Bromine’s larger atomic radius and polarizability compared to chlorine or fluorine make it more susceptible to nucleophilic displacement. For instance, in 2-bromo-3-methylpyridine (CAS 3430-17-9), bromine at the 2-position on the pyridine ring facilitates substitution reactions, as seen in its safety data sheet (SDS) . In 2-(2-Bromo-3-fluorophenyl)piperidine, the adjacent fluorine atom likely enhances ring deactivation, directing nucleophilic attacks to specific positions.
Amine Structure and Steric Effects
Piperidine’s cyclic structure contrasts with acyclic amines (e.g., diethylamine) in nucleophilic substitution reactions:
- Isomer Ratios : In reactions with brominated precursors, piperidine produces an 80:20 ratio of 4- to 2-isomers due to its lower steric demand compared to diethylamine, which favors less 4-isomer formation . For this compound, steric effects from the phenyl substituents may further modulate isomer distribution.
- Reactivity: Piperidine’s rigid ring structure may restrict conformational flexibility during nucleophilic attack, whereas acyclic amines like 2-(aminomethyl)piperidine (CAS 22990-77-8) exhibit greater rotational freedom, altering reaction pathways .
Spectroscopic Characterization
- NMR Analysis : Fluorine and carbon NMR are critical for confirming substitution patterns. In analogs like 2-bromo-3-fluorophenyl derivatives, fluorine NMR can resolve para- versus meta-substitution effects, while carbon NMR identifies bromine displacement sites .
- Crystallography : Tools like SHELX and ORTEP-3 enable precise structural determination. For example, SHELXL is widely used for refining small-molecule crystal structures, which could resolve the stereochemistry of this compound .
Comparative Data Table
Research Implications
The compound’s dual halogenation offers a model for studying electronic and steric interplay in aromatic systems. Comparative studies with analogs highlight the importance of substituent positioning and amine structure in reaction design. Future work could explore its pharmacokinetic properties or catalytic applications, leveraging crystallographic tools (e.g., SHELX ) for structural validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
